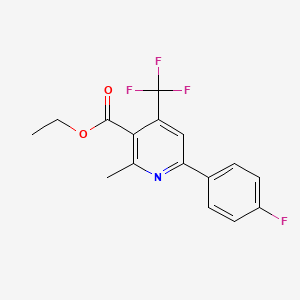

Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate is a chemical compound. Unfortunately, there is limited information available about this specific compound .

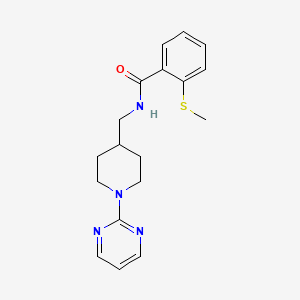

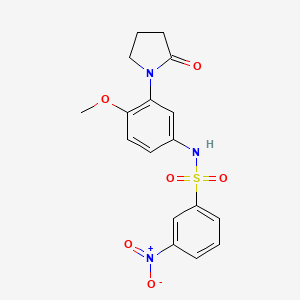

Molecular Structure Analysis

The molecular structure of Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate is not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate are not explicitly mentioned in the available literature .Applications De Recherche Scientifique

Intermediate in Heterocyclic Compound Synthesis

Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a related compound, serves as an intermediate in the synthesis of heterocyclic compounds, such as 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones. These synthesized compounds are crucial for developing new chemical entities with potential applications in drug development and other areas of chemistry (Eichler, Rooney, & Williams, 1976).

Antimicrobial Activity

A series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, prepared from similar nicotinamide derivatives, were evaluated for their antibacterial activity. These compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as novel anti-infective agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Chemical Synthesis Methodologies

Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate and its derivatives play a critical role in the development of new chemical synthesis methodologies. For instance, a safe and economical synthesis approach for methyl 6-chloro-5-(trifluoromethyl)nicotinate showcases the importance of these compounds in facilitating large-scale production of pharmaceutical intermediates with an emphasis on cost-effectiveness and safety (Mulder et al., 2013).

Structural and Molecular Studies

Compounds structurally related to ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate have been the subject of extensive structural and molecular studies. These studies aim to understand their chemical behavior, molecular conformation, and potential for forming weak hydrogen bonds, which are crucial for designing compounds with desired properties and activities (Cobo, Glidewell, Low, & Orozco, 2008).

Enhancing Catalytic Processes

The molecule and its derivatives are also explored for their potential in enhancing catalytic processes. For example, modifying pyridine ligands to include fluorophenyl groups has shown to significantly improve the activity and thermal stability of iron precatalysts used in ethylene polymerization, indicating the compound's relevance in industrial applications and materials science (Sun et al., 2012).

Mécanisme D'action

Target of Action

A compound with a similar structure, 3-ethyl-6-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoic acid, targets methionine aminopeptidase 2 in humans .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to play a significant role in various biochemical pathways .

Result of Action

Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities .

Action Environment

The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials, suggesting that it may interact with various environmental factors .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO2/c1-3-23-15(22)14-9(2)21-13(8-12(14)16(18,19)20)10-4-6-11(17)7-5-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRHWSGEFFZRMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)

![N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575014.png)

![N-(2-ethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2575016.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide](/img/structure/B2575024.png)

![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)